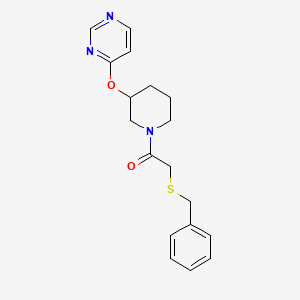

2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, also known as BZPE, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BZPE is a small molecule that has been synthesized through a series of chemical reactions, and its structure has been characterized using various spectroscopic techniques.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

A study explores the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting their antibacterial activities. This research illustrates the compound's potential in developing new antibacterial agents through efficient synthesis methods (Merugu, Ramesh, & Sreenivasulu, 2010).

Novel One-Pot Synthesis for 2-Aminopyrimidinones

Another study demonstrates a novel one-pot synthesis approach for creating 2-aminopyrimidinones, showcasing the compound's utility in facilitating complex chemical reactions. This process also reveals self-assembly and hydrogen bonding in these compounds, suggesting potential applications in materials science and molecular engineering (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Conjugate Addition Reactions

Research into the conjugate addition reactions of methylidene 1-benzylpyrimidinetrione derivatives provides insights into chemical reaction mechanisms, contributing to the broader understanding of organic chemistry and synthesis strategies (Abdelghani, 2001).

Synthesis and Analgesic and Antiparkinsonian Activities

A comprehensive study on the synthesis and biological evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine indicates their potential analgesic and antiparkinsonian activities. This research underscores the compound's significance in the development of new therapeutic agents (Amr, Maigali, & Abdulla, 2008).

Antimicrobial Activity of New Pyridine Derivatives

A study focused on the synthesis and evaluation of antimicrobial activities of new pyridine derivatives further emphasizes the compound's relevance in creating new antimicrobial agents. This work contributes to the ongoing search for effective treatments against resistant bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name |

2-benzylsulfanyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c22-18(13-24-12-15-5-2-1-3-6-15)21-10-4-7-16(11-21)23-17-8-9-19-14-20-17/h1-3,5-6,8-9,14,16H,4,7,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIHKLVQFWZYLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)OC3=NC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)